2,6-Dichloropyridine N-oxide
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Dichloropyridine N-oxide and its derivatives involves multiple steps, including oxidation and nitration reactions. A notable method includes the Ritter synthesis followed by oxidation with oxone to obtain pyridine-N-oxide derivatives, showcasing the compound's amenability to functional group transformations (Binyamin et al., 2006). Additionally, the Michaelis-Becker reaction has been employed to produce bis(diethoxyphosphino)pyridine P,P-dioxide from 2,6-dichloropyridine N-oxide, highlighting its utility in coordination chemistry (Russell et al., 1995).
Molecular Structure Analysis
The molecular structure of 2,6-Dichloropyridine N-oxide derivatives has been elucidated using single-crystal X-ray diffraction methods. These studies reveal the geometries of the N-oxide and its coordination with metal ions, demonstrating its capacity to chelate in a tridentate fashion on lanthanide ions, such as Eu(III), and form complex coordination compounds (Pailloux et al., 2009).
Chemical Reactions and Properties
2,6-Dichloropyridine N-oxide participates in a variety of chemical reactions, including oxygenation and oxidation processes. It acts as an efficient reagent in photoassisted oxygenation of alkanes under visible light irradiation, showcasing its potential in selective and stereospecific alkane oxidation (Yamaguchi et al., 2004). Furthermore, its involvement in the gold-catalyzed oxidation of alkynes to 1,2-dicarbonyls without the need for acid additives underlines its versatility as an oxygen transfer reagent (Dubovtsev et al., 2019).
Physical Properties Analysis
The physical properties of 2,6-Dichloropyridine N-oxide and its derivatives have been extensively studied, including their crystalline structures and hydrogen bonding characteristics. Research indicates differences in hydrogen bonding in complexes of 2,6-dichloro-4-nitrophenol with pyridines and pyridine N-oxides, highlighting the influence of molecular interactions on the physical properties of these compounds (Dega‐Szafran et al., 1996).
Chemical Properties Analysis
The chemical properties of 2,6-Dichloropyridine N-oxide are characterized by its reactivity and interaction with various chemical reagents. Its donor properties in coordination chemistry have been explored, demonstrating its ability to coordinate with a range of acceptors and form stable complexes, thereby significantly influencing its chemical behavior and applications in synthesis (Quagliano et al., 1961).
Scientific Research Applications
Fuel Oil Treatment : 2,6-pyridine-polybenzimidazole nanofibers, which involve 2,6-Dichloropyridine N-oxide, have been used for selective oxidation and adsorption of nitrogen compounds in fuels. This process leads to clean fuel with a high removal rate of 86% (Ogunlaja et al., 2017).
Synthesis of Novel Compounds : It aids in the remote-oxyfunctionalization of unactivated carbons in (5 beta)-3-oxobile acids, enabling the synthesis of novel 5 beta-hydroxylation and (20S)-24,20 (Ogawa et al., 2004).
Agriculture (Rice Production) : In rice paddy fields, the nitrification inhibitor 2-chloro-6-(trichloromethyl)-pyridine, a derivative, increases yield and reduces nitrogen losses, thereby reducing the global warming potential despite increased ammonia volatilization (Sun et al., 2015).
Gold-Catalyzed Oxidation : 2,3-Dichloropyridine N-oxide, a related compound, enables acid-free gold-catalyzed oxidation of alkynes to 1,2-dicarbonyls under mild conditions. This is significant for synthesizing various compounds and natural 1,2-diketones (Dubovtsev et al., 2019).
Catalytic Conversion : It is used for the catalytic conversion of diazocarbonyl compounds to ketocarbonyl compounds, providing near-quantitative yields and suitable for catalytic ene and aldol transformations (Yu et al., 2018).
Coordination Chemistry : The compound finds use in coordination chemistry, such as in the synthesis of silver complexes of 2,6-dimethylpyridine N-oxide and the formation of 1:2 complexes with pentachlorophenol (Puttreddy & Steel, 2014); (Dega-Szafran et al., 1997).
Chemical Synthesis : It is pivotal in the synthesis of new ligands for lanthanide coordination and in creating complex molecular structures, such as in uranium compounds (Binyamin et al., 2006); (Russell et al., 1995).
Synthetic Methodology : There's a developed method for synthesizing 4-amino-2,6-dichloropyridine and its derivatives, essential for various chemical syntheses (Ma et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dichloro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOMGVDPYLWLOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)Cl)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355830 | |
Record name | 2,6-Dichloropyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyridine N-oxide | |
CAS RN |
2587-00-0 | |
Record name | 2587-00-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloropyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloropyridine N-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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